eCF506

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

ECF506 is a small molecule that locks SRC, a non-receptor tyrosine kinase, in its native inactive conformation . This inhibits both enzymatic and scaffolding functions that prevent phosphorylation and complex formation with its partner FAK . It has been reported to have highly potent and selective pathway inhibition in culture and in vivo .

Wissenschaftliche Forschungsanwendungen

Cancer Research

eCF506 is a highly potent and orally bioavailable inhibitor of SRC and YES1 . It has been developed by researchers at the University of Edinburgh and has shown promise in cancer research . SRC is aberrantly activated in many cancer types, including solid tumors such as breast, colon, prostate, pancreatic, and ovarian cancers . The overactivation of SRC is generally associated with late-stage cancers, metastatic potential, resistance to therapies, and poor clinical prognosis .

Inhibition of Enzymatic and Scaffolding Functions

eCF506 locks SRC in its native inactive conformation, thereby inhibiting both its enzymatic and scaffolding functions . This prevents phosphorylation and complex formation with its partner Focal Adhesion Kinase (FAK) . This mechanism of action resulted in highly potent and selective pathway inhibition in culture and in vivo .

Treatment of SRC-Active Solid Malignancies

Despite the vast amount of evidence gathered over the years and the approval of dual SRC/ABL kinase inhibitors to treat BCR-ABL-positive leukemias, to date no kinase inhibitor has yet been approved for the treatment of SRC-active solid malignancies . eCF506 could potentially fill this gap .

Increased Antitumor Efficacy and Tolerability

Treatment with eCF506 resulted in increased antitumor efficacy and tolerability in syngeneic murine cancer models . This demonstrates significant therapeutic advantages over existing SRC/ABL inhibitors .

Cardiovascular Diseases

Abnormalities in SRC family kinases (SFKs) expression level and signaling have been associated with diverse human diseases, including cardiovascular diseases . eCF506, by inhibiting SRC, could potentially be used in the treatment of these diseases .

Chronic Kidney Diseases

SRC family kinases (SFKs) have also been implicated in chronic kidney diseases . The ability of eCF506 to inhibit SRC could make it a potential candidate for the treatment of these diseases .

Osteoporosis

Osteoporosis is another disease where abnormalities in SFKs expression level and signaling have been observed . eCF506 could potentially be used in the treatment of osteoporosis .

Resistance to EGFR Inhibitors

Amplification of the YES1 gene has been reported in various solid tumors and has been described as a mechanism of acquired resistance to treatment with EGFR inhibitors . eCF506, being an inhibitor of YES1, could potentially be used to overcome this resistance .

Wirkmechanismus

Target of Action

eCF506 is a potent and selective inhibitor of the SRC family kinase (SFK), specifically targeting the SRC protein . SRC is a non-receptor tyrosine kinase that plays a central role in various cellular processes, including cell proliferation, differentiation, migration, and metabolism . It is predominantly inactive in non-cancerous cells but is aberrantly activated in many cancer types .

Mode of Action

eCF506 locks SRC in its native inactive conformation, thereby inhibiting both its enzymatic and scaffolding functions . This prevents phosphorylation and complex formation with its partner FAK (Focal Adhesion Kinase) . This mode of action results in highly potent and selective pathway inhibition .

Biochemical Pathways

The inhibition of SRC by eCF506 impacts multiple oncogenic signals transduced via receptor tyrosine kinases, cell-to-cell, or extracellular matrix-to-cell communications . By preventing the phosphorylation and complex formation with FAK, eCF506 disrupts the downstream signaling pathways regulated by SRC .

Result of Action

The result of eCF506’s action is a significant inhibition of cell proliferation in various cancer models . In addition, treatment with eCF506 has resulted in increased antitumor efficacy and tolerability in syngeneic murine cancer models . This demonstrates significant therapeutic advantages over existing SRC/ABL inhibitors .

Action Environment

The action of eCF506 can be influenced by the cellular environment, particularly in the context of cancer. For instance, SRC is aberrantly activated in many cancer types, including solid tumors such as breast, colon, prostate, pancreatic, and ovarian cancers . Therefore, the efficacy of eCF506 may vary depending on the type and stage of cancer.

Safety and Hazards

Eigenschaften

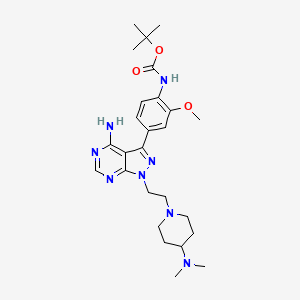

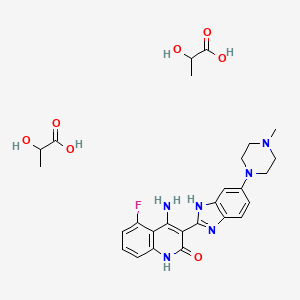

IUPAC Name |

tert-butyl N-[4-[4-amino-1-[2-[4-(dimethylamino)piperidin-1-yl]ethyl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N8O3/c1-26(2,3)37-25(35)30-19-8-7-17(15-20(19)36-6)22-21-23(27)28-16-29-24(21)34(31-22)14-13-33-11-9-18(10-12-33)32(4)5/h7-8,15-16,18H,9-14H2,1-6H3,(H,30,35)(H2,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPQGWXPDRNCBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)CCN4CCC(CC4)N(C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (4-(4-amino-1-(2-(4-(dimethylamino)piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 5-[(4-ethyl-5-formyl-3-methyl-1H-pyrrol-2-yl)methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B607198.png)